molecular formula C67H91F3N14O21S2 B13433003 Dotatate tfa

Dotatate tfa

Cat. No.: B13433003
M. Wt: 1549.6 g/mol
InChI Key: RRPREUWBGROAES-UZOALHFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dotatate tfa involves the sequential coupling of amino acids with protective groups at the N-terminal and the side chain according to the amino acid sequence of this compound. This is followed by coupling with DOTA (tBu)3 to obtain the linear peptide resin of this compound . The process typically involves solid-phase peptide synthesis (SPPS) techniques.

Industrial Production Methods

Industrial production of this compound often utilizes automated synthesis systems. These systems are divided into three parts: servomotor modules, single-use sterile synthesis cassettes, and a computerized system that runs the modules . This method ensures high reliability, reproducibility, and safety in the production of radiopharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

Dotatate tfa can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the radiolabeling of this compound include:

    Gallium-68: Typically obtained from a germanium-68/gallium-68 generator.

    Lutetium-177: Available as lutetium chloride.

    Copper-64: Provided as copper chloride.

The radiolabeling reactions are usually carried out under mild conditions to preserve the integrity of the peptide .

Major Products Formed

The major products formed from these reactions are radiolabeled this compound complexes, such as gallium-68 this compound, lutetium-177 this compound, and copper-64 this compound .

Scientific Research Applications

Dotatate tfa has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high affinity for somatostatin receptors and its ability to form stable complexes with various radionuclides. This makes it highly effective for both diagnostic imaging and therapeutic applications in neuroendocrine tumors .

Properties

Molecular Formula

C67H91F3N14O21S2

Molecular Weight

1549.6 g/mol

IUPAC Name

(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[(2R)-3-phenyl-2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C65H90N14O19S2.C2HF3O2/c1-38(80)56-64(96)73-51(63(95)75-57(39(2)81)65(97)98)37-100-99-36-50(72-59(91)47(28-40-10-4-3-5-11-40)68-52(83)32-76-20-22-77(33-53(84)85)24-26-79(35-55(88)89)27-25-78(23-21-76)34-54(86)87)62(94)70-48(29-41-15-17-43(82)18-16-41)60(92)71-49(30-42-31-67-45-13-7-6-12-44(42)45)61(93)69-46(58(90)74-56)14-8-9-19-66;3-2(4,5)1(6)7/h3-7,10-13,15-18,31,38-39,46-51,56-57,67,80-82H,8-9,14,19-30,32-37,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,91)(H,73,96)(H,74,90)(H,75,95)(H,84,85)(H,86,87)(H,88,89)(H,97,98);(H,6,7)/t38-,39-,46+,47-,48+,49-,50+,51+,56+,57+;/m1./s1

InChI Key

RRPREUWBGROAES-UZOALHFESA-N

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(C(C)O)C(=O)O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.